(R)-Boroleu-(+)-pinanediol-hydrochloride is a chiral compound notable for its unique structural properties and applications in organic chemistry. It is a derivative of pinanediol and boroleucine, primarily utilized as a chiral ligand or catalyst in various asymmetric synthesis reactions. The compound is identified by its CAS number 779357-85-6 and has garnered attention due to its potential in enhancing stereoselectivity in chemical processes .
The synthesis of (R)-Boroleu-(+)-pinanediol-hydrochloride typically involves two main steps:
The molecular formula for (R)-Boroleu-(+)-pinanediol-hydrochloride is C15H29BClNO2. Its structure features a boron atom bonded to an amine group and a hydroxyl group from pinanediol, contributing to its chiral nature.
(R)-Boroleu-(+)-pinanediol-hydrochloride can undergo several types of chemical reactions:
Reagents commonly involved include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions are tailored based on specific requirements for each type of reaction .
The mechanism of action for (R)-Boroleu-(+)-pinanediol-hydrochloride involves its selective binding to molecular targets such as enzymes or receptors. Its chiral nature allows it to interact preferentially with specific sites, modulating biochemical pathways and facilitating desired chemical transformations. This selectivity is crucial for applications requiring high stereoselectivity in synthetic processes .
Relevant data regarding these properties can be crucial for researchers when considering (R)-Boroleu-(+)-pinanediol-hydrochloride for specific applications in organic synthesis .
(R)-Boroleu-(+)-pinanediol-hydrochloride has several scientific uses:
(R)-BoroLeu-(+)-Pinanediol-HCl (CAS 779357-85-6) is a chiral boronic ester with the molecular formula C₁₅H₂₉BClNO₂ and a molecular weight of 301.66 g/mol. Structurally, it consists of two key components: a leucine-derived boronic acid group and a (+)-pinanediol chiral auxiliary. The boron atom is covalently bonded to the oxygen atoms of the pinanediol moiety, forming a rigid bicyclic dioxaborole ring that confers stereochemical stability. The hydrochloride salt enhances its crystallinity and solubility in polar organic solvents like ethanol, methanol, and dimethylformamide [3].
The compound’s stereochemistry is defined by the (R)-configuration at the boron-substituted carbon and the (1S,2S,3R,5S)-configuration of the pinanediol group. This creates a defined chiral environment crucial for asymmetric induction. The pinanediol component acts as a steric shield, directing the approach of reactants toward the boronic acid functionality. Physicochemical profiling reveals a melting point of 176–178°C, moderate lipophilicity (predicted LogP ~4.4), and stability under inert storage conditions [3] [7].
Table 1: Physicochemical Properties of (R)-BoroLeu-(+)-Pinanediol-HCl
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₉BClNO₂ |
Molecular Weight | 301.66 g/mol |
CAS Registry Number | 779357-85-6 |
Melting Point | 176–178°C |
Solubility | DMF, Ethanol, Methanol, THF |
Chiral Descriptors | (αR)-(1S,2S,3R,5S)-Pinanediol ester |
Key Structural Motifs | Boronic ester, Bicyclic pinanediol, HCl salt |
Table 2: Alternative Chemical Names and Identifiers
Synonym | Identifier |
---|---|
(R)-1-Amino-3-methylbutylboronic acid pinanediol ester hydrochloride | Common |
(αR,3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-α-(2-methylpropyl)-4,6-Methano-1,3,2-benzodioxaborole-2-MethanaMine Hydrochloride | IUPAC-style |
MFCD09841187 | MDL Number |
The emergence of boron-based chiral intermediates traces back to the 1950s with the pioneering work on hydroboration catalysts. However, significant breakthroughs occurred in the 1990s when chemists recognized boron’s potential in asymmetric synthesis and drug design. Early boron compounds faced stability issues, but the integration of chiral diols like pinanediol—a rigid terpene derivative—provided a solution by kinetically shielding the boron center. This innovation enabled the synthesis of configurationally stable boronic esters that resisted racemization [5] [8].
(R)-BoroLeu-(+)-Pinanediol-HCl exemplifies this evolution. Its development was propelled by medicinal chemistry’s demand for enantioselective intermediates to access protease inhibitors. The pinanediol group, derived from natural α-pinene, offered a cost-effective chiral pool resource. By the early 2000s, methods for synthesizing similar boroleucine derivatives had matured, leveraging Schiff base chemistry and boronic esterification under anhydrous conditions. Advances in chiral chromatography later facilitated the isolation of enantiopure forms (>99% ee), cementing their role in pharmaceutical synthesis [3] [4].
Table 3: Key Milestones in Boron Chiral Intermediate Development
Time Period | Development | Impact |
---|---|---|
1950–1970 | Discovery of hydroboration (Brown, 1957) | Foundation for boron-carbon bond formation |
1980–1990 | Pinanediol as a chiral protecting group | Enabled stereocontrolled boronic acid reactions |
Late 1990s | Boronic acid-based protease inhibitor development | Validated therapeutic relevance (e.g., Bortezomib intermediates) |
2000–2010 | Scalable synthesis of (R)-BoroLeu-(+)-Pinanediol-HCl | Industrial adoption as a chiral building block |
This compound’s importance lies in its dual functionality: the nucleophilic boronic ester and the primary amine group. These allow sequential stereospecific transformations, such as Suzuki-Miyaura couplings or condensation reactions, without racemization. The pinanediol’s steric bulk ensures high diastereoselectivity (>98% de) during nucleophilic additions, making it invaluable for constructing chiral centers in drugs like the proteasome inhibitor Bortezomib [4] [7].
In medicinal chemistry, boron’s unique Lewis acidity enables reversible interactions with biological targets. The compound serves as a key intermediate for boron-containing therapeutics that inhibit enzymes via transition-state mimicry. For instance, it contributes to the synthesis of peptide analogs where the boronic acid group binds serine proteases. Additionally, its stability under physiological conditions allows modular incorporation into bioactive molecules targeting cancer and infectious diseases [5] [7]. Recent applications extend to antibacterial agents, where boron complexes disrupt cell wall synthesis, as demonstrated in chiral amine-bis(phenolate)-boron complexes [5].
Table 4: Comparative Analysis of Chiral Auxiliaries in Boron Chemistry
Auxiliary | Stereoselectivity | Stability | Synthetic Versatility | Example Use Case |
---|---|---|---|---|
(+)-Pinanediol | High (>95% de) | High | Moderate | (R)-BoroLeu-HCl for proteasome inhibitors |
Tartrate esters | Moderate | Moderate | High | Allylboration reactions |
BINOL | Very High | High | High | CAHB* catalysts |
*Catalytic Asymmetric Hydroboration |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3